Adrenaline bitartrate is derived from the natural hormone adrenaline, which is produced by the adrenal glands. The compound is classified under the following categories:
The synthesis of adrenaline bitartrate involves several steps to ensure high optical purity and yield. A common method includes:
The process parameters often include maintaining specific temperatures (20°C to 50°C) and controlled pH levels during synthesis to optimize yield and purity .
Adrenaline bitartrate features a complex molecular structure characterized by:
The structural representation can be summarized as follows:
This combination results in a stable salt that retains the pharmacological properties of adrenaline while enhancing solubility and stability .
Adrenaline bitartrate participates in various chemical reactions, primarily involving:
These reactions are critical for both its pharmaceutical applications and stability during storage .
The mechanism of action of adrenaline bitartrate is primarily through its agonistic effects on alpha and beta-adrenergic receptors:
This dual action makes it effective in emergency situations where rapid physiological responses are required .
Adrenaline bitartrate exhibits several key physical and chemical properties:
These properties influence its formulation and storage conditions in pharmaceutical applications .
Adrenaline bitartrate has several critical applications in medicine:
The versatility of adrenaline bitartrate underscores its importance across various medical fields, particularly in acute care settings .
The industrial production of high-purity (−)-adrenaline-L-tartrate relies on a patented chiral resolution process that bypasses expensive chiral catalysts. This method begins with racemic adrenaline dissolved in methanol, to which L-(+)-tartaric acid is added stoichiometrically to form diastereomeric adrenaline tartrate salts. The critical purification step involves selective crystallization where the (−)-adrenaline-L-tartrate salt precipitates preferentially due to its lower solubility, while the (+)-enantiomer remains predominantly in solution [1]. After filtration, the isolated salt undergoes controlled basification with ammonium hydroxide (optimized at 0.92–0.94 equivalents, as discussed in Section 1.2) to liberate enantiomerically enriched (−)-adrenaline base.
For commercial-scale batches exceeding kilogram quantities, this crystallization sequence is iterated twice, enhancing enantiomeric purity from ~80% after the first cycle to >98.5% in the final product [1]. The resolved (−)-adrenaline base is then reacted with L-(+)-tartaric acid to yield the pharmaceutically accepted (−)-adrenaline-L-tartrate salt. This approach circumvents traditional enzymatic or catalytic methods, offering scalability and reproducibility critical for pharmaceutical manufacturing [1] [8].
Table 1: Impact of Iterative Crystallization on Enantiomeric Purity
Purification Cycle | Enantiomeric Excess (ee) | Key Process Parameters |
---|---|---|
Initial racemate | 0% | Methanol solvent, 25°C |
First crystallization | 80–85% | L-(+)-tartaric acid (1.0 eq) |
Second crystallization | >98.5% | NH₄OH (0.93 eq), 20°C filtration |
The liberation of (−)-adrenaline from its tartrate salt via ammonium hydroxide (NH₄OH) is a stereoselective transformation highly sensitive to stoichiometry. Employing sub-stoichiometric NH₄OH (0.92–0.94 equivalents) is crucial for enantiomeric enrichment. At this range, the reaction mixture retains sufficient acidity to promote selective protonation and dissolution of the (+)-adrenaline tartrate, while the (−)-enantiomer precipitates as the free base [1] [3]. Exceeding 1.0 equivalent NH₄OH results in complete dissolution of both enantiomers, negating optical enrichment and yielding racemic adrenaline.
Experimental data from kilo-scale batches demonstrates that 0.93 equivalents of NH₄OH achieves 98.5% enantiomeric excess (ee) after two crystallization cycles, whereas 1.0 equivalent reduces ee to <5% [1]. This precision prevents racemization during basification and leverages the differential solubility of the diastereomeric salts. The process is conducted under nitrogen and light-protected conditions to prevent oxidative degradation of the catechol backbone during basification [1] [2].
L-(+)-Tartaric acid serves as a chiral resolving agent by exploiting the thermodynamic stability differences between diastereomeric salts. The (R,R)-configuration of L-(+)-tartrate exhibits complementary stereoelectronic interactions with (R)-(–)-adrenaline, including:
These interactions render the (−)-adrenaline-L-tartrate salt less soluble in methanol/water mixtures than its (+)-adrenaline counterpart. Crystallographic analyses reveal that the (R,R)-tartrate/(R)-adrenaline complex forms a rigid lattice stabilized by additional hydrogen-bonding networks, while the mismatched (R,R)/(S) pair adopts a higher-energy conformation prone to solvation [8]. This mechanistic principle enables >95% diastereomeric excess in the initial salt crystallization, forming the foundation for optical purification [1] [8].
Table 2: Molecular Interactions in Diastereomeric Adrenaline Tartrate Salts
Interaction Type | (–)-Adrenaline-L-Tartrate | (+)-Adrenaline-L-Tartrate |
---|---|---|
Ionic attraction strength | Strong (ΔG = –8.2 kcal/mol) | Moderate (ΔG = –6.7 kcal/mol) |
H-bond network stability | 3D crystalline lattice | Disordered solvated structure |
Solubility in MeOH/H₂O | 12 mg/mL at 20°C | 38 mg/mL at 20°C |
Industrial processes utilize either fully racemic adrenaline or partially resolved mixtures as starting materials, with significant implications for yield and cost:
Economic analyses indicate that despite higher initial cost, enriched feeds lower waste disposal and processing time. However, racemic starting materials remain prevalent due to simpler synthesis via classical routes like hydrogenation of racemic adrenalone [1] [7]. The resolution efficiency is further augmented by mother liquor recycling, where the (+)-enantiomer-rich supernatant undergoes racemization and reintroduction into the process stream [1] [8].
Table 3: Process Economics Based on Starting Material Chirality
Parameter | Racemic Adrenaline | Enriched Adrenaline (≥75% ee) |
---|---|---|
Crystallization cycles | 2 | 1 |
Overall yield | 60–65% | 85–90% |
L-(+)-Tartaric acid use | 1.05 eq | 0.75 eq |
Process time | 48 hours | 24 hours |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0